Receptor Pharmacology Differentiation: 5-Methoxytryptophol Exhibits >100,000-fold Lower Melatonin Receptor Affinity vs. Melatonin
In a direct head-to-head comparison using the rabbit retinal melatonin receptor assay measuring inhibition of Ca-dependent [3H]dopamine release, 5-Methoxytryptophol displayed an IC50 of 4 μM, which is 100,000-fold higher (weaker) than melatonin's IC50 of 40 pM [1]. The complete potency rank order was: melatonin (40 pM) = 6-chloromelatonin (40 pM) > 6-hydroxymelatonin (1.6 nM) ≥ 6-methoxymelatonin (2 nM) > 5-methoxytryptamine (63 nM) > 5-methoxy-N,N-dimethyltryptamine (200 nM) >> 5-methoxytryptophol (4 μM).
| Evidence Dimension | Melatonin receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 4 μM (4,000 nM) |
| Comparator Or Baseline | Melatonin: 40 pM (0.04 nM); 5-Methoxytryptamine: 63 nM |
| Quantified Difference | 5-MTX is 100,000-fold less potent than melatonin; 63.5-fold less potent than 5-methoxytryptamine |
| Conditions | Rabbit retina, inhibition of Ca-dependent [3H]dopamine release at 3 Hz stimulation |
Why This Matters
Researchers seeking melatonin receptor-mediated effects must use melatonin; 5-MTX cannot substitute due to negligible receptor engagement at physiologically relevant concentrations.
- [1] Dubocovich ML. Characterization of a retinal melatonin receptor. J Pharmacol Exp Ther. 1985;234(2):395-401. View Source
